(2-Fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
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Overview
Description
(2-Fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a fluorophenyl group attached to a dioxopyrimidine ring, which is further substituted with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves the following steps:
Formation of the Dioxopyrimidine Core: The dioxopyrimidine core can be synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the dioxopyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dioxopyrimidine ring.
Reduction: Reduction reactions can occur at the sulfonate group, potentially converting it to a sulfonic acid derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction of the sulfonate group can yield sulfonic acid derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
(2-Fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance binding affinity to certain targets, while the sulfonate group can improve solubility and bioavailability.
Comparison with Similar Compounds
(2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: Similar structure but with a chlorine atom instead of fluorine.
(2-Bromophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: Similar structure but with a bromine atom instead of fluorine.
(2-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2-Fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate imparts unique properties such as increased electronegativity and potential for stronger interactions with biological targets. This can result in enhanced biological activity and specificity compared to its analogs with different substituents.
Properties
IUPAC Name |
(2-fluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S/c1-14-7-10(11(16)15(2)12(14)17)21(18,19)20-9-6-4-3-5-8(9)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVVXNPMHIMFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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